![molecular formula C24H27NO4 B13387125 1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves multiple steps. One common synthetic route includes the reaction of indene derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s high affinity for sigma receptors makes it valuable in studying receptor-ligand interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate involves its interaction with sigma receptors. Sigma receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. The compound binds to these receptors with high affinity, influencing their activity and downstream signaling pathways . This interaction can lead to changes in cellular function and has potential therapeutic implications for conditions such as schizophrenia, depression, and neurodegenerative diseases .
Comparison with Similar Compounds
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine] maleate can be compared with other sigma receptor ligands, such as:
1’-Benzyl-2,3-dihydrospiro[indene-1,4’-piperidine]: Similar in structure but without the maleate component.
L-687,384: Another sigma receptor ligand with a different chemical structure but similar receptor affinity.
BD-737: A sigma receptor ligand with distinct pharmacological properties.
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];but-2-enedioic acid |
InChI |
InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
WAZQVIBRRAMDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
![1-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13387055.png)
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)
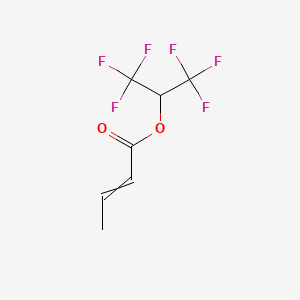
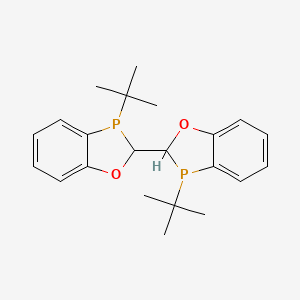
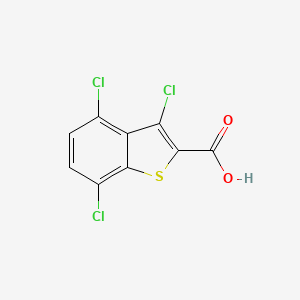

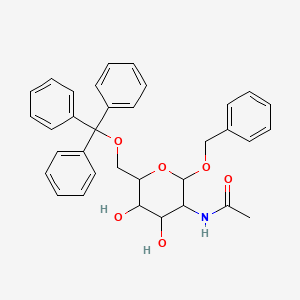
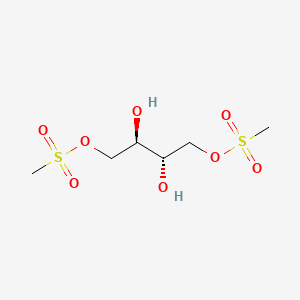
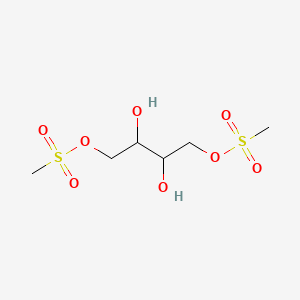
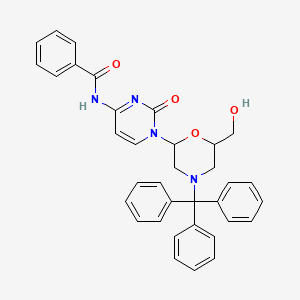
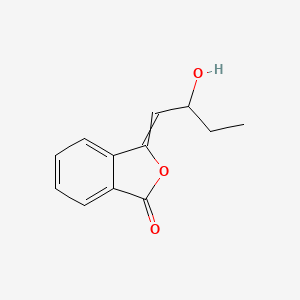
![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
